![molecular formula C16H20N4O2S B2617193 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034608-70-1](/img/structure/B2617193.png)
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiadiazole Group: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling Reactions: The piperidine and thiadiazole moieties are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that compounds containing thiadiazole rings can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, suggesting potential for developing new antimicrobial agents .
2. Anticancer Potential:
The compound's structure suggests it may have anticancer properties. Investigations into similar compounds have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, compounds with analogous structures showed promising results in inhibiting the proliferation of human cancer cells .
3. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Pharmacological Insights
1. Central Nervous System Effects:
Given the piperidine structure, there is potential for central nervous system activity. Compounds with piperidine moieties are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
2. Anti-inflammatory Properties:
Preliminary studies suggest that related compounds may exhibit anti-inflammatory effects. This property could be beneficial in developing treatments for chronic inflammatory diseases .
Agricultural Applications
1. Pesticidal Properties:
Compounds containing thiadiazole rings have been explored for their pesticidal activities against various agricultural pests. Their efficacy in controlling pest populations makes them candidates for development into novel agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory action on vital mycobacterial enzymes, suggesting a pathway for developing new antitubercular agents .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis and evaluation of N-substituted acetamides related to the compound . The study revealed that these derivatives showed notable anticancer activity against several human cancer cell lines, supporting further exploration into their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-[1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-methylphenoxy)-N-[1-(1,3,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-methylphenoxy)-N-[1-(1,2,5-oxadiazol-3-yl)piperidin-4-yl]acetamide
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure and Properties
The structure of the compound features a thiadiazole ring which is known for its diverse biological properties. The presence of the piperidine moiety enhances its pharmacological profile, potentially increasing its interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- A study published in MDPI indicated that 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M) .
- In vitro studies have highlighted that compounds similar to 2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Thiadiazole derivatives are reported to possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiadiazole derivatives:
- Modifications on the thiadiazole ring or the attached piperidine can significantly influence biological activity. For instance, substituents like halogens or alkyl groups can enhance potency against specific cancer cell lines .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Compound 4a : Induced G2/M phase cell cycle arrest in MCF-7 cells, demonstrating a clear mechanism for its anticancer effects .
- Thiadiazole Derivatives : Showed selective inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and migration .
- Cytotoxicity Studies : A review indicated that various thiadiazole derivatives had EC50 values lower than traditional chemotherapeutics, suggesting enhanced efficacy .
Summary of Biological Activities
Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 10.28 | |
Anticancer | HeLa | 8.107 | |
Antimicrobial | E. coli | 15.0 | |
Antimicrobial | S. aureus | 12.5 |
Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Halogen substitution | Increased cytotoxicity |
Alkyl group addition | Enhanced membrane permeability |
Piperidine variation | Altered binding affinity |
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-2-3-5-14(12)22-11-16(21)18-13-6-8-20(9-7-13)15-10-17-23-19-15/h2-5,10,13H,6-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPTSVVBSWKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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